2-Chloro-4-(4-formyl-phenoxy)-benzamide

描述

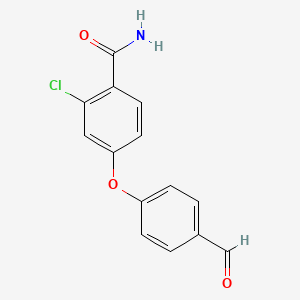

2-Chloro-4-(4-formyl-phenoxy)-benzamide (CAS: 676494-62-5; MFCD31618949) is a benzamide derivative characterized by a central benzamide scaffold substituted with a chlorine atom at the 2-position and a 4-formylphenoxy group at the 4-position. The compound is synthesized via nucleophilic aromatic substitution or coupling reactions, as evidenced by methods described for related benzamides (e.g., use of dimethylformamide and Cs₂CO₃ in ). Its purity (95%) and structural conformation are validated via chromatographic (HPLC) and spectroscopic techniques (NMR, IR, HRMS) .

The formyl group (-CHO) at the para position of the phenoxy moiety introduces electrophilic reactivity, enabling further derivatization, while the chloro substituent enhances lipophilicity and influences intermolecular interactions. These features make it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors where electronic and steric properties are critical .

属性

IUPAC Name |

2-chloro-4-(4-formylphenoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c15-13-7-11(5-6-12(13)14(16)18)19-10-3-1-9(8-17)2-4-10/h1-8H,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUGAKYGUIUOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Variations

The activity and properties of benzamide derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The formyl (-CHO) and sulfonyl (-SO₂CH₃) groups increase electrophilicity, facilitating nucleophilic addition or hydrogen bonding. However, the formyl group offers greater versatility for further functionalization compared to sulfonyl .

- Chloro Substituent: The 2-chloro position is conserved in many analogs, contributing to π-stacking interactions and lipophilicity, critical for membrane penetration .

- Acyl vs. Alkyl Chains: Long acyl chains (e.g., tetradecanoylamino in ) enhance lipid solubility and bioactivity in enzyme inhibition, whereas branched alkyl chains (e.g., neopentyl in ) introduce steric effects that may hinder binding .

Physical and Spectroscopic Properties

- However, the chloro substituent counterbalances this by enhancing hydrophobicity .

- Crystallography: Dihedral angles between aromatic rings (e.g., 79.2° in ) influence packing efficiency and melting points. The target compound’s conformation remains uncharacterized but is expected to adopt similar orthogonality due to steric hindrance .

- Spectroscopic Signatures: IR peaks for amide C=O (~1650 cm⁻¹) and formyl C=O (~1700 cm⁻¹) distinguish the target compound from analogs with carboxy or sulfonyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。